Cas no 54882-95-0 (4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol)

4-Bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol is a synthetic organic compound featuring a brominated phenolic core linked to a 2-methylthiazole moiety via an imine bridge. Its structure offers versatility in coordination chemistry and potential applications in materials science, particularly as a ligand for metal complexes. The presence of both bromine and thiazole groups enhances its reactivity, making it useful in cross-coupling reactions and as a building block for heterocyclic synthesis. The compound's conjugated system may also contribute to photophysical properties, suggesting utility in optoelectronic research. Its well-defined molecular architecture ensures reproducibility in synthetic workflows.
4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol structure
54882-95-0 structure
商品名:4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol
CAS番号:54882-95-0
MF:C17H13BrN2OS
メガワット:373.266921758652
CID:5981394
PubChem ID:4149897

4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol
    • Phenol, 4-bromo-2-[[[4-(2-methyl-4-thiazolyl)phenyl]imino]methyl]-
    • 4-bromo-2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]iminomethyl]phenol
    • 4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
    • AKOS016403119
    • HMS1422G08
    • Oprea1_232190
    • IDI1_009767
    • IFLab1_003660
    • (E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol
    • 54882-95-0
    • F0804-1542
    • インチ: 1S/C17H13BrN2OS/c1-11-20-16(10-22-11)12-2-5-15(6-3-12)19-9-13-8-14(18)4-7-17(13)21/h2-10,21H,1H3
    • InChIKey: ZLPVUYZRLUQBRN-UHFFFAOYSA-N
    • ほほえんだ: C1(O)=CC=C(Br)C=C1C=NC1=CC=C(C2=CSC(C)=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 371.99320g/mol
  • どういたいしつりょう: 371.99320g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.47±0.1 g/cm3(Predicted)
  • ふってん: 533.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.66±0.43(Predicted)

4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0804-1542-2mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0804-1542-10mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0804-1542-15mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0804-1542-20mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0804-1542-50mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0804-1542-10μmol
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0804-1542-25mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0804-1542-75mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0804-1542-100mg
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0804-1542-5μmol
4-bromo-2-[(1E)-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]imino}methyl]phenol
54882-95-0 90%+
5μl
$63.0 2023-05-17

4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol 関連文献

4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenolに関する追加情報

4-Bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol: A Comprehensive Overview

The compound 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol, with the CAS number 54882-95-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic group, a bromine substituent, and a thiazole moiety. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

The synthesis of 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol involves a series of intricate chemical reactions that highlight the importance of stereochemistry and regioselectivity. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical factors for its potential use in therapeutic agents. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational flexibility and intermolecular interactions.

In terms of pharmacological activity, 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol has shown remarkable potential as an anti-inflammatory and antioxidant agent. Research conducted in vitro has demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its antioxidant properties have been attributed to its ability to scavenge free radicals and reduce oxidative stress, which are critical mechanisms in the prevention of chronic diseases such as cancer and neurodegenerative disorders.

The thiazole moiety in the molecule plays a pivotal role in its biological activity. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Recent studies have explored the role of the thiazole group in enhancing the bioavailability and stability of the compound. Additionally, the bromine substituent has been shown to influence the compound's lipophilicity and permeability across biological membranes, which are essential factors for its therapeutic efficacy.

The phenolic group in 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol contributes significantly to its hydrogen bonding capacity and ability to interact with biological targets. This group is also responsible for the compound's ability to modulate cellular signaling pathways, such as the MAPK and NF-kB pathways, which are often dysregulated in various pathological conditions. Recent research has focused on understanding the molecular mechanisms underlying these interactions to design more potent derivatives.

In conclusion, 4-bromo-2-(1E)-{4-(2-methyl-1,3-thiazol-4-yl)phenylimino}methylphenol represents a promising lead compound with multifaceted biological activities. Its unique structure and functional groups make it an attractive candidate for further exploration in drug discovery programs targeting inflammation, oxidative stress, and related diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical science.

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